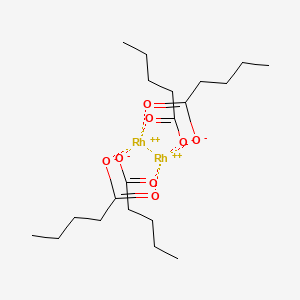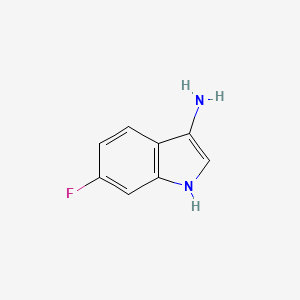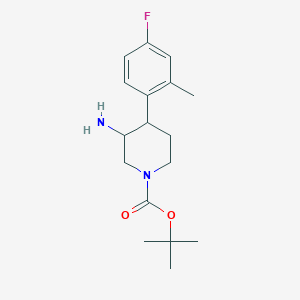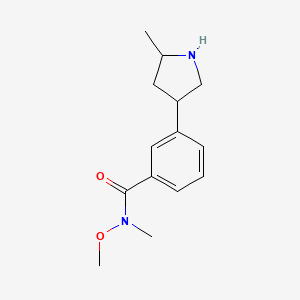![molecular formula C11H16N4 B13158235 2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)
2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of the dimethylaminoethyl group in this compound enhances its solubility and reactivity, making it a valuable candidate for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine typically involves the reaction of 2-aminobenzonitrile with dimethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the indazole ring. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The dimethylaminoethyl group can undergo substitution reactions with electrophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted indazole compounds, depending on the specific reagents and conditions used.
科学的研究の応用
2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in having a dimethylaminoethyl group but differs in the presence of an ethoxy group instead of the indazole ring.
2-Chloro-N,N-dimethylethylamine: Contains a dimethylaminoethyl group but has a chloro substituent instead of the indazole ring.
Uniqueness
2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine is unique due to the presence of the indazole ring, which imparts distinct chemical and biological properties. The indazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile candidate for research and development.
特性
分子式 |
C11H16N4 |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethyl]indazol-6-amine |
InChI |
InChI=1S/C11H16N4/c1-14(2)5-6-15-8-9-3-4-10(12)7-11(9)13-15/h3-4,7-8H,5-6,12H2,1-2H3 |
InChIキー |
BCBUVQIFCIDADE-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1C=C2C=CC(=CC2=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)

![N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)

![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)




![Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)



